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molecular formula C9H7N3 B8721099 6-Phenyl-1,2,4-triazine CAS No. 21134-98-5

6-Phenyl-1,2,4-triazine

Cat. No. B8721099
M. Wt: 157.17 g/mol
InChI Key: CBEUTJXRHBGFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[O-][n+]1cnnc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[P:14]([O:15][CH2:16][CH3:17])([O:18][CH2:19][CH3:20])[O:21][CH2:22][CH3:23].[c:1]1(-[c:7]2[cH:8][n+:9]([O-:13])[cH:10][n:11][n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][n:9][cH:10][n:11][n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOP(OCC)OCC
Name
[O-][n+]1cnnc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[O-][n+]1cnnc(-c2ccccc2)c1

Outcomes

Product
Name
Type
product
Smiles
c1ccc(-c2cncnn2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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